N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Description
This compound belongs to the class of carbohydrazide derivatives featuring a benzo[g]indazole core substituted with a 4-fluorophenylmethylidene group.
Properties
Molecular Formula |
C19H15FN4O |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C19H15FN4O/c20-14-8-5-12(6-9-14)11-21-24-19(25)18-16-10-7-13-3-1-2-4-15(13)17(16)22-23-18/h1-6,8-9,11H,7,10H2,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
DYWQGGXHUFPICG-SRZZPIQSSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Reaction Conditions
The synthesis typically occurs under reflux conditions in polar aprotic solvents (e.g., ethanol, methanol). Catalysts such as Lewis acids (e.g., HCl) may be employed to facilitate the reaction, especially if steric or electronic factors hinder nucleophilicity .
Yield and purity :
-
High yields (>90%) are achievable with optimized parameters (temperature, solvent, catalyst) .
-
Recrystallization (e.g., from ethanol or dimethylformamide) ensures purity .
Hydrolysis
Under acidic conditions, the hydrazone undergoes hydrolysis to regenerate the aldehyde and hydrazide components. This reversibility is key for studying reaction mechanisms or modifying derivatives .
Metal Ion Coordination
The compound can form stable complexes with metal ions (e.g., Fe, Cu) due to the hydrazone’s lone pair electrons. This interaction may enhance biological activity by modulating oxidative stress pathways .
Functional Group Modifications
-
Electrophilic substitution : The aromatic rings (benzo[g]indazole and 4-fluorophenyl) may undergo reactions targeting activating or deactivating groups.
-
Oxidation/reduction : The hydrazone linkage can participate in redox reactions, affecting its stability or reactivity .
Comparison of Structural Analogues
Research Findings and Implications
-
Antibacterial activity : Fluorinated hydrazones exhibit broad-spectrum activity against pathogens, attributed to their ability to disrupt cellular processes (e.g., enzyme inhibition) .
-
Structure-activity relationships :
Crystallographic and Structural Insights
While specific crystallographic data for the target compound is unavailable, related fluorinated hydrazones (e.g., 5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole derivatives) show:
Scientific Research Applications
Coordination Chemistry
N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals is crucial for synthesizing new materials and catalysts.
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Studies indicate that it exhibits significant antibacterial activity against various pathogens.
- Anticancer Activity : Preliminary research shows that this compound can inhibit the growth of cancer cells. For example, it demonstrated a mean growth inhibition rate against human tumor cells, indicating potential as an anticancer agent .
Case Study : A study conducted by the National Cancer Institute evaluated the compound's efficacy against multiple cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity .
Medicinal Chemistry
Given its structural characteristics, this compound is being explored as a therapeutic agent. Its interactions with biological targets suggest it may modulate enzyme activity or affect cellular pathways relevant to disease processes.
Synthesis and Production
The synthesis typically involves the condensation reaction between 4-fluorobenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under reflux conditions in solvents such as ethanol or methanol. The reaction is optimized for yield and purity through recrystallization techniques.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its fluorophenyl group can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on analogs.
Research Findings and Implications
- Electronic Effects: Fluorine at the para-position (target compound) likely enhances electron-withdrawing effects compared to meta-fluorine or non-halogenated analogs, influencing reactivity and binding .
- Bioactivity Trends : Brominated derivatives (e.g., ) may exhibit higher cytotoxicity due to halogen bonding, while furan-containing analogs () could show improved metabolic profiles .
- Structural Validation : Tools like SHELXL () and ORTEP () are critical for confirming geometries and anisotropic displacement parameters in crystallographic studies of these compounds .
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by diverse research findings and data.
Chemical Structure and Properties
- Molecular Formula : C16H15FN4O
- Molecular Weight : 300.32 g/mol
- IUPAC Name : this compound
The compound features a benzo[g]indazole core with a hydrazide functional group, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antibacterial properties.
- Minimum Inhibitory Concentration (MIC) values were reported against various Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Pseudomonas aeruginosa : MIC = 128 µg/mL
These values indicate moderate antibacterial activity, suggesting that structural modifications could enhance efficacy against resistant strains .
Antifungal Activity
The compound also shows promising antifungal activity. In vitro tests indicated effectiveness against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
| Fusarium oxysporum | 64 |
These results highlight the potential of the compound in treating fungal infections, particularly those caused by Candida species .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown it to inhibit the proliferation of cancer cell lines:
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of similar compounds. For instance:
- Study on Derivatives : A series of derivatives were synthesized and tested for their antibacterial and antifungal activities. The presence of electron-withdrawing groups like fluorine significantly enhanced antibacterial effects compared to their non-fluorinated counterparts .
- Mechanistic Studies : Research indicated that these compounds might exert their effects through the inhibition of DNA synthesis in microbial cells and disruption of cell membrane integrity .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the phenyl ring significantly influenced biological activity. Compounds with additional halogen substitutions demonstrated increased potency against both bacterial and fungal strains .
Q & A
Q. What are the recommended synthetic routes for N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide?
Methodological Answer: A multi-step synthesis is typically employed:
Core Formation : Cyclocondensation of substituted hydrazines with ketones to form the 4,5-dihydro-1H-benzo[g]indazole core .
Hydrazide Introduction : React the indazole core with activated carbonyl agents (e.g., chloroformates) to install the carbohydrazide moiety.
Fluorophenyl Functionalization : Introduce the (E)-4-fluorophenylmethylidene group via Schiff base formation under acidic catalysis, ensuring stereochemical control .
Key Validation : Monitor reaction progress using TLC and intermediate characterization via -NMR and HRMS.
Q. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Spectroscopy : /-NMR to verify proton environments and carbon connectivity; FT-IR for hydrazide (N–H stretch at ~3200 cm) and imine (C=N stretch at ~1600 cm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]) and isotopic patterns matching theoretical values .
Advanced Research Questions
Q. What crystallographic challenges arise during the structural determination of this compound, and how can they be addressed?
Methodological Answer: Common challenges include:
- Disordered Fluorophenyl Groups : Use SHELXL’s PART and SIMU instructions to model disorder, refining occupancy ratios with constraints .
- Weak Diffraction : Optimize crystal growth via vapor diffusion in mixed solvents (e.g., DCM/hexane) to enhance crystal quality .
- Twinning : Apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Validation : Check R < 0.05 and validate geometry using PLATON/ADDSYM .
Q. How can computational methods predict the bioactivity of this compound, and what experimental validations are required?
Methodological Answer:
- In Silico Prediction :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity.
- Use QSAR models to correlate substituent effects (e.g., fluorophenyl lipophilicity) with predicted IC values .
- Experimental Validation :
- Validate docking results with SPR (surface plasmon resonance) for binding kinetics.
- Test in vitro bioactivity (e.g., enzyme inhibition assays) using positive controls (e.g., staurosporine for kinases) .
Q. What strategies resolve discrepancies between experimental data and computational predictions for this compound’s reactivity?
Methodological Answer:
- Cross-Validation : Compare DFT-calculated -NMR shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to identify misassigned peaks .
- Reactivity Analysis : Re-examine solvent effects (e.g., DMSO vs. chloroform) using -NMR to detect solvation-driven conformational changes .
- Crystallographic Refinement : Overlay experimental (X-ray) and computational (Mercury) structures to identify steric clashes or torsional mismatches .
Contradictory Data Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
Methodological Answer:
- Standardize Protocols : Use the same solvent system (e.g., PBS pH 7.4 or DMSO) and temperature (25°C) for solubility measurements.
- Quantitative Analysis : Employ UV-Vis spectroscopy with a calibration curve to measure saturation concentration, avoiding gravimetric errors .
- Documentation : Report detailed experimental conditions (e.g., sonication time, centrifugation speed) to ensure reproducibility .
Structural and Functional Insights
Q. What role does the fluorophenyl group play in the compound’s supramolecular interactions?
Methodological Answer:
- Crystal Packing Analysis : Use Mercury to identify C–H···F and π–π stacking interactions between fluorophenyl and adjacent aromatic rings .
- Thermal Stability : Conduct DSC/TGA to correlate intermolecular interactions with melting points (e.g., higher melting points indicate stronger packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
